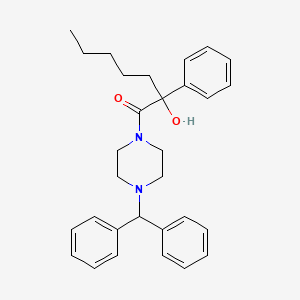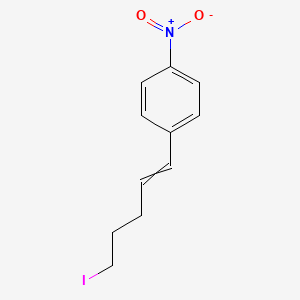
2-Amino-5-nitropyridine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-nitropyridine-3-carbonyl chloride is a chemical compound with the molecular formula C6H4ClN3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-nitropyridine-3-carbonyl chloride typically involves the nitration of 2-Aminopyridine followed by chlorination. The nitration process can be carried out by adding 2-Aminopyridine to concentrated sulfuric acid and then slowly adding fuming nitric acid while maintaining the temperature below 50°C. The reaction mixture is then stirred at 45°C for 2 hours and at room temperature for an additional 4 hours. The resulting product is precipitated by pouring the reaction mixture into crushed ice and adjusting the pH to 6 with ammonia .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration and chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-nitropyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-5-aminopyridine derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-5-nitropyridine-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Amino-5-nitropyridine-3-carbonyl chloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino and carbonyl chloride groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-nitropyridine: Similar in structure but with a chlorine atom instead of a carbonyl chloride group.
2-Amino-3-nitropyridine: Lacks the carbonyl chloride group.
5-Nitro-2-aminopyridine: Similar but without the carbonyl chloride group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .
Properties
CAS No. |
776234-73-2 |
|---|---|
Molecular Formula |
C6H4ClN3O3 |
Molecular Weight |
201.57 g/mol |
IUPAC Name |
2-amino-5-nitropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClN3O3/c7-5(11)4-1-3(10(12)13)2-9-6(4)8/h1-2H,(H2,8,9) |
InChI Key |
IPYLSODKPHBZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)


![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)

![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)

![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)

![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)

![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
